molecular formula C14H12N2O3 B15358083 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-58-1

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B15358083
CAS No.: 52333-58-1
M. Wt: 256.26 g/mol
InChI Key: CPRWQXFUISPPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a 3,4-dimethoxyphenyl group attached at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 3,4-dimethoxybenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (dppf) chloride and cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

CAS No.

52333-58-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H12N2O3/c1-17-10-6-5-9(8-12(10)18-2)14-16-13-11(19-14)4-3-7-15-13/h3-8H,1-2H3

InChI Key

CPRWQXFUISPPOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.